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molecular formula C13H18O4S B009341 (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate CAS No. 101691-65-0

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B009341
M. Wt: 270.35 g/mol
InChI Key: DCBKCZSYJRZBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372874B2

Procedure details

To a solution of 97 g (810 mmol) of (tetrahydro-pyran-4-yl)-methanol in 2-methyltetrahydrofuran (190 mL) are added 165 mL of 50% aqueous NaOH solution. To this stirred suspension is added dropwise with cooling a solution of p-toluene-sulfonylchloride (283 g, 1.46 mol) in 2-methyltetrahydrofuran (280 mL). The reaction is stirred at 30-35° C. for 18 h. The suspension is poured into a mixture of ice-water (280 mL) and aqueous HCl solution (37%, 203 mL). After addition of methylcyclohexane (1.4 L) and further ice-water (0.2 L), the reaction mixture is stirred for 2 h in an ice-bath. The resulting crystalline precipitate is isolated by filtration and washed with methylcyclohexane (0.5 L) and water (0.5 L). Drying under reduced pressure at 40° C. gave 216 g of toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester as white crystalline solid. Yield: 99%, ES-MS: m/z 271 [M+H]; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.19-1.35 (2H, m), 1.54-1.63 (2H, m), 1.85-2.02 (1H, m), 2.45 (3H, s), 3.28-3.39 (2H, m), 3.86 (2H, d, J=6.60 Hz), 3.93 (2H, dd, J=11.37, 4.52 Hz), 7.35 (2H, d, J=9.29 Hz), 7.78 (2H, d, J=8.31 Hz)
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
283 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
280 mL
Type
reactant
Reaction Step Three
Name
Quantity
203 mL
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0.2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.[OH-].[Na+].[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.Cl.CC1CCCCC1>CC1CCCO1>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][O:8][S:17]([C:14]2[CH:15]=[CH:16][C:11]([CH3:21])=[CH:12][CH:13]=2)(=[O:19])=[O:18])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
O1CCC(CC1)CO
Name
Quantity
165 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
283 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
280 mL
Type
solvent
Smiles
CC1OCCC1
Step Three
Name
ice water
Quantity
280 mL
Type
reactant
Smiles
Name
Quantity
203 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.4 L
Type
reactant
Smiles
CC1CCCCC1
Name
ice water
Quantity
0.2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 30-35° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this stirred suspension is added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 2 h in an ice-bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting crystalline precipitate is isolated by filtration
WASH
Type
WASH
Details
washed with methylcyclohexane (0.5 L) and water (0.5 L)
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 216 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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